![molecular formula C11H7NO6 B582198 5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole CAS No. 1304134-67-5](/img/no-structure.png)
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole is an organic compound with the molecular formula C11H7NO6 It is characterized by the presence of a nitrofuran moiety linked to a benzodioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole typically involves the reaction of 5-nitro-2-furaldehyde with 1,3-benzodioxole in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-[(5-amino-2-furanyl)oxy]-1,3-benzodioxole.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The compound may target specific enzymes or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde: Shares the nitrofuran moiety but lacks the benzodioxole structure.
1,3-Benzodioxole: Lacks the nitrofuran moiety but shares the benzodioxole structure.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Uniqueness
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole is unique due to the combination of the nitrofuran and benzodioxole moieties, which may confer distinct chemical and biological properties
Properties
CAS No. |
1304134-67-5 |
|---|---|
Molecular Formula |
C11H7NO6 |
Molecular Weight |
249.178 |
IUPAC Name |
5-(5-nitrofuran-2-yl)oxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H7NO6/c13-12(14)10-3-4-11(18-10)17-7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2 |
InChI Key |
NNENVZWSKGJDSS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(O3)[N+](=O)[O-] |
Synonyms |
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)

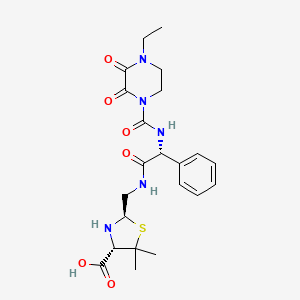
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)
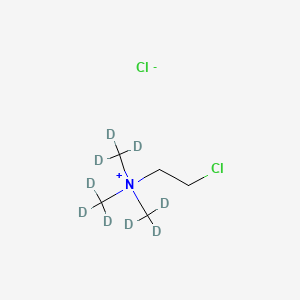
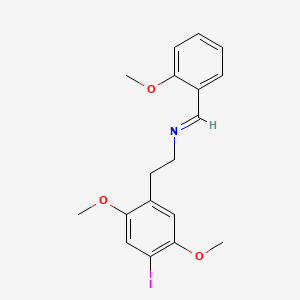
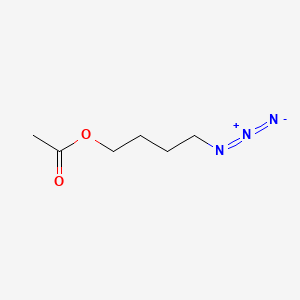
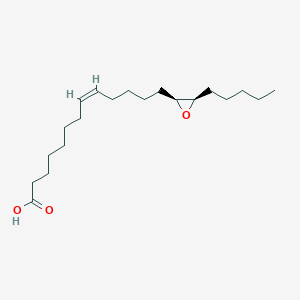
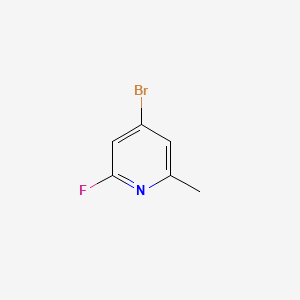
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
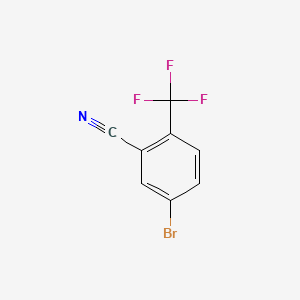
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
